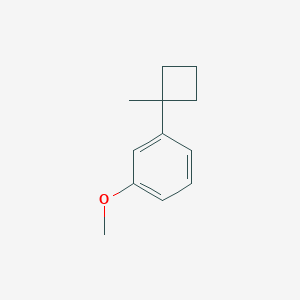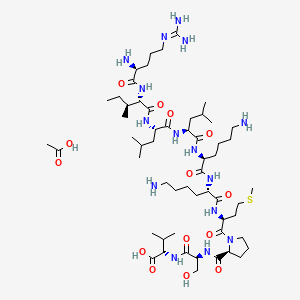
Handle region peptide, rat acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Handle region peptide, rat acetate is a prorenin receptor antagonist. It is known for its ability to suppress the progression of diabetic nephropathy and exhibit anti-inflammatory activities in the eye. The molecular formula of this compound is C56H105N15O14S, and it has a molecular weight of 1244.61 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: Handle region peptide, rat acetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as the N-terminal protecting group .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar SPPS protocols but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the peptide .
化学反応の分析
Types of Reactions: Handle region peptide, rat acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing amino acids within the peptide.
Reduction: This reaction can reverse the oxidation of sulfur-containing amino acids.
Substitution: This reaction can involve the replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed: The major products formed from these reactions include modified peptides with altered amino acid sequences or functional groups .
科学的研究の応用
Handle region peptide, rat acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating diabetic nephropathy and ocular inflammation
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
Handle region peptide, rat acetate exerts its effects by antagonizing the prorenin receptor. This interaction inhibits the activation of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. The peptide also modulates the expression of inflammatory mediators, thereby reducing inflammation .
類似化合物との比較
Angiotensin II receptor antagonists: These compounds also target the renin-angiotensin system but act on different receptors.
ACE inhibitors: These compounds inhibit the angiotensin-converting enzyme, reducing the production of angiotensin II.
Uniqueness: Handle region peptide, rat acetate is unique in its specific antagonism of the prorenin receptor, which distinguishes it from other compounds targeting the renin-angiotensin system .
特性
分子式 |
C56H105N15O14S |
|---|---|
分子量 |
1244.6 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C54H101N15O12S.C2H4O2/c1-10-33(8)43(68-44(71)34(57)17-15-24-60-54(58)59)51(78)65-39(28-31(4)5)48(75)64-38(27-30(2)3)47(74)62-35(18-11-13-22-55)45(72)61-36(19-12-14-23-56)46(73)63-37(21-26-82-9)52(79)69-25-16-20-41(69)50(77)66-40(29-70)49(76)67-42(32(6)7)53(80)81;1-2(3)4/h30-43,70H,10-29,55-57H2,1-9H3,(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,77)(H,67,76)(H,68,71)(H,80,81)(H4,58,59,60);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
InChIキー |
OJRZKHPEQVFHEZ-DZKMZEGKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




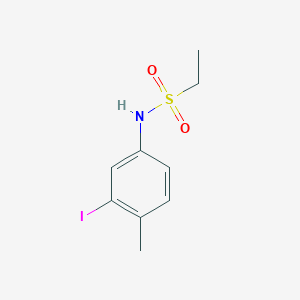


![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)
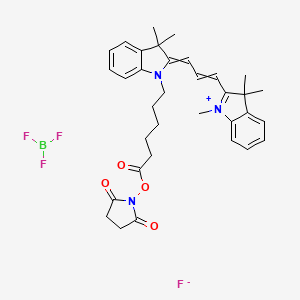
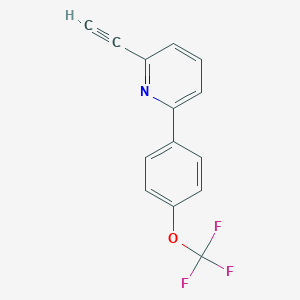
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)

![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)


